N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide
Description
Boc Protection
The tert-butoxycarbonyl (Boc) group [(CH₃)₃COC(O)−] is attached to the α-amino group of D-valine. This acid-labile protecting group prevents undesired reactions at the amine during synthetic steps, such as peptide couplings or nucleophilic substitutions. Boc deprotection typically requires strong acids like trifluoroacetic acid (TFA), generating volatile byproducts (CO₂ and isobutene) for easy purification.
Weinreb Amide
The carboxyl group of valine is converted into a Weinreb amide (N-methoxy-N-methylamide). This moiety stabilizes tetrahedral intermediates during nucleophilic additions, preventing over-addition reactions with organometallic reagents (e.g., Grignard or organolithium compounds). The methoxy and methyl groups on the amide nitrogen facilitate chelation with metal ions, ensuring selective ketone or aldehyde formation upon reduction.
Stereochemical Configuration: D-Valine Derivative and Chiral Centers
The compound’s stereochemistry is defined by its D-valine backbone. Valine contains two chiral centers:
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFCGUIFHFYQK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710287 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190260-92-5 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with D-valine or its derivatives, which are commercially available or synthesized via standard amino acid synthesis protocols. The amino group of D-valine is protected with a Boc group to prevent unwanted reactions.
Formation of N-methoxy-N-methyl D-valine Derivative
Method A: Methylation of N-methoxyamine derivatives
Step 1 : Synthesis of N-methoxy-N-methylamine
- React N-methoxyamine with methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate) to obtain N-methoxy-N-methylamine.
Step 2 : Coupling with protected D-valine
Activate the carboxyl group of Boc-protected D-valine using carbodiimide reagents such as DCC or EDC in anhydrous solvents like dichloromethane (DCM).
React the activated acid with N-methoxy-N-methylamine to form the corresponding amide.
Step 3 : Introduction of the tert-butoxycarbonyl group
- The amino group of D-valine is protected with Boc prior to coupling, ensuring selective formation of the amide linkage.
Formation of the Carbamate Linkage
Step 4 : Conversion to N~2~-Boc-N-methoxy-N-methyl-D-valinamide
React the amino group of the amino acid derivative with tert-butyl chloroformate or Boc anhydride in the presence of a base such as triethylamine to introduce the Boc group.
Alternatively, for direct carbamate formation, use chlorocarbonates or cyclic carbonates as intermediates to facilitate carbamate linkage.
Final Functionalization
Step 5 : Methylation of the N-methoxy group
- Use methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to methylate the N-methoxy group selectively, ensuring the formation of the N-methoxy-N-methyl functionality.
Step 6 : Purification
- The crude product is purified via silica gel chromatography, employing solvent systems such as hexane/ethyl acetate (e.g., 9:1) to isolate the target compound.
Final Deprotection and Salt Formation
Step 7 : Deprotection of Boc groups
- Treat with trifluoroacetic acid (TFA) in dichloromethane to remove Boc protecting groups if necessary.
Step 8 : Salt formation
- Convert the free base into trifluoroacetate salts by treatment with excess TFA, ensuring compound stability.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Yield Optimization : Activation of amino acids with cyanuric fluoride has been shown to improve yields during coupling steps, especially with hindered amines, as reported in recent studies.
- Selectivity : The methylation of the N-methoxy group is sensitive to reaction conditions; controlling temperature and reagent equivalents is crucial to prevent over-alkylation.
- Purity and Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The amide bond in the compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for the removal of the Boc protecting group.
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the formation of the amide bond.
Dichloromethane: Commonly used as a solvent in the synthesis reactions.
Major Products Formed
Deprotected Amine: Formed upon removal of the Boc group.
Substituted Amides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₄N₂O₄
- Molecular Weight : Approximately 260.34 g/mol
- Physical Appearance : Typically a white to light yellow solid or liquid with a melting point around 248°C.
The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the valine moiety, which enhances its stability and reactivity. This structural characteristic is crucial for its role in synthetic organic chemistry.
Peptide Synthesis
N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide serves as a vital building block in peptide synthesis. The Boc protecting group allows for selective reactions during the formation of peptides, facilitating the introduction of various amino acids into peptide chains without premature reactions occurring at the amine site.
Applications in Peptide Synthesis
- Facilitating Coupling Reactions : The Boc group can be easily removed under mild acidic conditions, allowing for subsequent coupling with other amino acids to form dipeptides or larger peptides.
- Stability in Reaction Conditions : Its stability under various reaction conditions makes it suitable for synthesizing peptides that require specific protective strategies to avoid degradation or unwanted side reactions.
Drug Development
The compound has been explored for its potential applications in drug development, particularly in the design of peptidomimetic inhibitors. Peptidomimetics are compounds that mimic the structure and function of peptides but are often more stable and bioavailable.
Case Studies
- Antiviral Agents : Research has indicated that derivatives of compounds similar to this compound can act as inhibitors of viral proteases, such as TMPRSS2, which is crucial for the entry of viruses like SARS-CoV-2 into host cells. These inhibitors have shown promising results in blocking viral infections and could lead to new therapeutic strategies against COVID-19 and other viral diseases .
Biological Interaction Studies
This compound has been utilized in biological interaction studies to understand its role within biological systems. Its unique structure allows researchers to investigate how modifications influence biological activity.
Research Findings
- Studies have demonstrated that the compound can be used to explore interactions with various enzymes and receptors, contributing to the understanding of enzyme inhibition mechanisms and receptor binding affinities .
Structural Analogues
The compound's structural characteristics make it a candidate for creating analogues with enhanced properties. By modifying the Boc group or the methoxy and methyl substituents, researchers can develop new compounds with tailored pharmacological profiles.
Biological Activity
N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-valinamide (Boc-D-Val-NMeO) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteases. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
Boc-D-Val-NMeO is a peptidomimetic compound characterized by the following structural features:
- Molecular Formula : C₁₂H₂₄N₂O₄
- Molecular Weight : 260.334 g/mol
- Boiling Point : 248 °C
- Melting Point : 34–37 °C
This compound is synthesized through a series of chemical reactions involving tert-butoxycarbonyl protection of the amino group, followed by methylation and methoxylation of the valine derivative.
Boc-D-Val-NMeO has been investigated primarily for its inhibitory effects on transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry, particularly for SARS-CoV-2. The inhibition of TMPRSS2 can prevent viral fusion with host cells, making it a target for antiviral drug development.
Key Findings from Research Studies
- Protease Inhibition :
- Selectivity :
- Stability in Biological Systems :
Table 1: Inhibition Potency of Boc-D-Val-NMeO Analogues
| Compound | Target Protease | (nM) | Selectivity Ratio |
|---|---|---|---|
| Boc-D-Val-NMeO | TMPRSS2 | 3.8 | 51-fold (selective for matriptase) |
| Compound A | Matriptase | 9.7 | - |
| Compound B | TMPRSS2 | 86.7 | - |
This table summarizes the inhibition potency of Boc-D-Val-NMeO compared to other compounds, highlighting its effectiveness against TMPRSS2.
Cytotoxicity Studies
In addition to its antiviral properties, the cytotoxicity of Boc-D-Val-NMeO was assessed in various cancer cell lines, including HeLa and Jurkat cells. The results indicated that while Boc-D-Val-NMeO exhibits some cytotoxic effects, its therapeutic window remains promising for further investigation.
Summary of Research Findings
The biological activity of this compound suggests that it holds significant promise as a lead compound in antiviral therapy, particularly against SARS-CoV-2 due to its potent inhibition of TMPRSS2. Its favorable pharmacokinetic properties and selectivity further enhance its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variants and Their Properties
The table below highlights critical differences between the target compound and analogs:
Detailed Analysis of Structural and Functional Differences
Amino Acid Backbone
- Valine vs. Alanine: The target compound’s valine residue introduces steric hindrance from its isopropyl group, slowing reaction rates but improving selectivity in coupling reactions.
- Threonine : The hydroxyl group in threonine derivatives (e.g., CAS 101759-72-2) increases polarity and hydrogen-bonding capacity , making them suitable for water-soluble peptide domains .
Stereochemistry
- The D-configuration in the target compound is critical for synthesizing D-peptides, which resist enzymatic degradation and are explored in therapeutic applications. The L-valinamide analog () serves complementary roles in traditional L-peptide chains .
Functional Groups
- Weinreb Amide vs. Carboxylic Acid : The Weinreb amide in the target compound allows single-step ketone formation , unlike carboxylic acids, which require additional activation for nucleophilic attack .
- Boc Protection : All listed compounds utilize Boc groups for amine protection, ensuring compatibility with Fmoc/t-Bu strategies in solid-phase peptide synthesis .
Q & A
Q. Advanced
- Activation : Pre-activate the valinamide with HOBt/DIC in DMF for 30 min before coupling to resin-bound peptides.
- Conjugation : Use NHS esters (e.g., N-hydroxysuccinimide) for efficient amide bond formation under neutral pH conditions .
- Monitoring : Track coupling completion via Kaiser test or FT-IR (disappearance of free amine peaks).
What side reactions occur during Boc deprotection, and how can they be minimized?
Basic
Common side reactions include:
- Carbocation Formation : Acidic conditions (e.g., TFA) may generate tert-butyl carbocations, leading to alkylation byproducts. Add scavengers like anisole or water to quench intermediates .
- Incomplete Deprotection : Use excess TFA (95% v/v) and extend reaction times (2–4 h) for sterically hindered valinamides.
What analytical approaches track intermediates during Boc deprotection?
Q. Advanced
- LC-MS with In Situ Monitoring : Use a microfluidic reactor coupled to ESI-MS to capture transient intermediates (e.g., protonated carbamate).
- Tandem Mass Spectrometry (MS/MS) : Fragment ions (e.g., m/z 57 for tert-butyl) confirm cleavage patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
